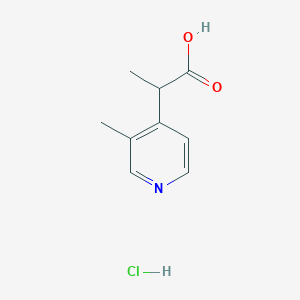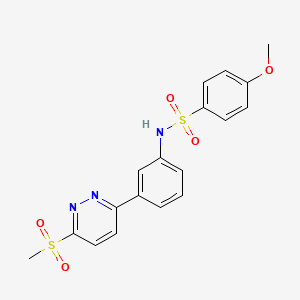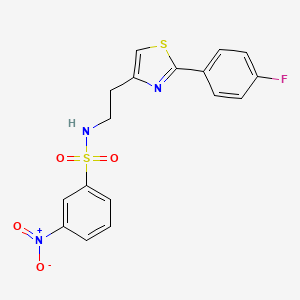
N-(2-(2-(4-Fluorphenyl)thiazol-4-yl)ethyl)-3-nitrobenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide, commonly known as FN1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FN1 is a sulfonamide derivative that belongs to the class of thiazole-based compounds. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 416.46 g/mol.
Wissenschaftliche Forschungsanwendungen
- Forscher haben verschiedene 2,4-disubstituierte Thiazol-Derivate synthetisiert und ihre antimikrobiellen Eigenschaften bewertet. So haben Arora et al. (2015) eine Reihe dieser Derivate auf ihre in-vitro-antimikrobielle Aktivität gegen Bakterien (z. B. Bacillus subtilis, Escherichia coli) und Pilze (z. B. Candida albicans, Aspergillus niger) untersucht. Die strukturellen Modifikationen der Verbindung an den Positionen 2 und 4 beeinflussen ihre antibakterielle Wirksamkeit erheblich.
- Gulsory und Guzeldemirci (2007) synthetisierten [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide und bewerteten ihre Zytotoxizität gegenüber menschlichen Tumorzelllinien. Eine Verbindung zeigte potente Effekte gegen Prostatakrebs . Dies unterstreicht das Potenzial von 2,4-disubstituierten Thiazolen in der Krebsforschung.
- Die gleichen 2,4-disubstituierten Thiazol-Derivate, die bereits erwähnt wurden, zeigten auch antifungale Aktivität gegen Candida albicans und Aspergillus niger . Dies deutet auf ihr Potenzial als Antimykotika hin.
Antibakterielle Aktivität
Antitumor- und Zytotoxizität
Antifungal-Eigenschaften
Wirkmechanismus
Target of Action
The primary target of this compound is the Trypanosoma brucei , a species of parasitic kinetoplastid responsible for African sleeping sickness and other related diseases . The compound exhibits significant trypanocidal activity, making it a promising candidate for the treatment of Trypanosoma brucei infections .
Mode of Action
The compound interacts with its target through a lipophilic end , which consists of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine . This interaction results in significant trypanocidal activity .
Biochemical Pathways
It is known that thiazole derivatives, such as this compound, can have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a lipophilic end in the compound might enhance its cellular accumulation into the protozoa , potentially influencing its bioavailability.
Result of Action
The primary result of the compound’s action is its trypanocidal activity, which makes it a potential candidate for the treatment of Trypanosoma brucei infections
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-6-4-12(5-7-13)17-20-14(11-26-17)8-9-19-27(24,25)16-3-1-2-15(10-16)21(22)23/h1-7,10-11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICVIYHGXXUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)
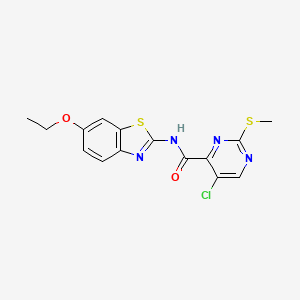
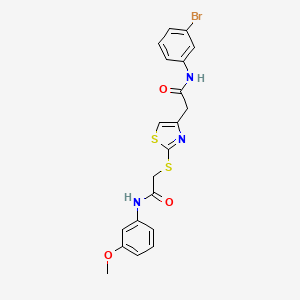
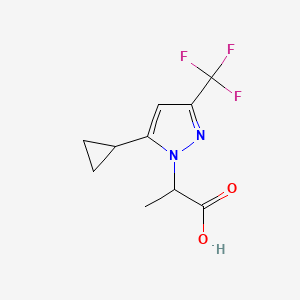
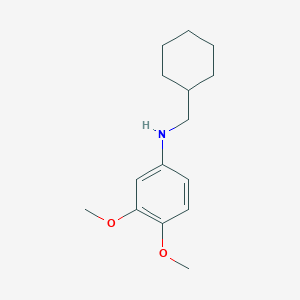
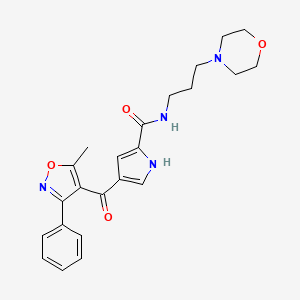
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)
![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)
![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)
